molecular formula C8H17NS B2552176 2-(Thian-4-yl)propan-2-amine CAS No. 1368183-05-4

2-(Thian-4-yl)propan-2-amine

Cat. No.: B2552176
CAS No.: 1368183-05-4
M. Wt: 159.29
InChI Key: ZYGNKKDINRZICB-UHFFFAOYSA-N
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Description

2-(Thian-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a thian-4-yl group attached to a propan-2-amine backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of a thian-4-yl halide with propan-2-amine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the halide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(Thian-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-4-yl group to a thiol or thioether.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2-(Thian-4-yl)propan-2-amine has several scientific research applications:

Comparison with Similar Compounds

    Methiopropamine: Structurally related, with a thiophene group instead of a thian-4-yl group.

    Propargylamines: Compounds like rasagiline and selegiline, which have similar amine functionalities but different substituents.

Uniqueness: 2-(Thian-4-yl)propan-2-amine is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties compared to other amines. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(thian-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c1-8(2,9)7-3-5-10-6-4-7/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGNKKDINRZICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCSCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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